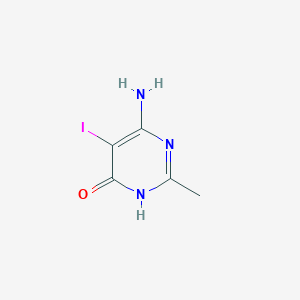

6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15803860

Molecular Formula: C5H6IN3O

Molecular Weight: 251.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6IN3O |

|---|---|

| Molecular Weight | 251.03 g/mol |

| IUPAC Name | 4-amino-5-iodo-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C5H6IN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10) |

| Standard InChI Key | VSDCPGGDBLUNOT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C(=O)N1)I)N |

Introduction

Structural Characterization and Physicochemical Properties

The molecular structure of 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core with substituents influencing its electronic and steric properties. The iodine atom at position 5 introduces significant steric bulk and polarizability, which may enhance binding affinity in biological systems through halogen bonding . The amino group at position 6 contributes to hydrogen-bonding capabilities, while the methyl group at position 2 modulates lipophilicity.

Table 1: Physicochemical Properties of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one

The planar pyrimidinone ring system is stabilized by intramolecular hydrogen bonding between the N3-H and carbonyl oxygen, as observed in related structures like 2-isopropyl-6-methylpyrimidin-4(3H)-one . X-ray crystallography of analogous compounds reveals dihedral angles between substituents ranging from 2.8° to 87.6°, depending on steric interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one can be approached through sequential functionalization of a pyrimidinone precursor:

-

Core Formation: Condensation of malonic acid derivatives with guanidine under basic conditions yields 2-amino-4,6-dihydroxypyrimidine intermediates .

-

Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

-

Methylation: Selective methylation at position 2 via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Challenges and Optimization

-

Regioselectivity: Iodination at position 5 competes with positions 4 and 6; directing groups (e.g., amino) enhance selectivity .

-

Stability: The iodine substituent may lead to decomposition under prolonged heating, necessitating mild reaction conditions .

Biological Activity and Mechanistic Insights

While direct pharmacological data for 6-amino-5-iodo-2-methylpyrimidin-4(3H)-one are unavailable, structurally related pyrimidinones exhibit diverse biological activities:

Immunomodulatory Effects

2-Amino-4,6-dichloropyrimidines inhibit nitric oxide (NO) production in immune cells (IC₅₀ = 2–36 µM) . The amino and iodine groups in the target compound may modulate similar pathways, potentially interfering with inducible NO synthase (iNOS) activity.

Antibacterial Applications

Pyrimido[1,2-a][1, triazines exhibit antibacterial properties, suggesting that the pyrimidinone core could serve as a scaffold for antibiotic development .

Computational and Structural Modeling

Molecular docking studies of analogous compounds reveal critical interactions:

-

Halogen Bonding: Iodine forms interactions with backbone carbonyls (e.g., Q408 in influenza PA-PB1) .

-

Hydrogen Bonding: The amino group participates in H-bonds with catalytic residues (e.g., N5 in pyrimido-triazines) .

Table 2: Predicted Binding Affinities for Hypothetical Targets

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Influenza PA-PB1 Polymerase | -8.2 | I↔Q408; NH₂↔W706 |

| Human iNOS | -7.5 | NH₂↔Heme; I↔Hydrophobic Pocket |

Future Directions and Challenges

-

Synthetic Scalability: Optimizing iodination and methylation steps to improve yields beyond current analogs (∼50–68%) .

-

Pharmacokinetic Profiling: Addressing low aqueous solubility through prodrug strategies or formulation advancements .

-

Target Validation: Screening against viral polymerases, immune receptors, and bacterial enzymes to identify lead applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume